molecular formula C13H14 B101796 2,3,4,9-Tetrahydro-1H-fluorene CAS No. 17057-95-3

2,3,4,9-Tetrahydro-1H-fluorene

Cat. No. B101796
CAS RN: 17057-95-3
M. Wt: 170.25 g/mol
InChI Key: WZJLGICGNMAUFC-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-fluorene (THF) is a polycyclic aromatic hydrocarbon (PAH) and is a member of the fluorene family of compounds. It is a colorless, flammable solid with a sweet, pungent odor. THF is found in petroleum, coal tar, and other natural gas products, and is used as a solvent in the pharmaceutical, chemical, and food industries. THF is also used as a component of fuel additives, as a plasticizer, and in the synthesis of various organic compounds.

Scientific Research Applications

  • Liquid Crystal Synthesis 2,3,4,9-Tetrahydro-1H-fluorene has been used in synthesizing new liquid crystals. These crystals exhibit distinct thermal properties, including lowered melting and clearing point values compared to fluorene and trans-cyclohexane derivatives (Geivandov, Mezhnev, & Geivandova, 2011).

  • Metal-Ion Sensing Probe Fluorene derivatives, including this compound, have been utilized in developing probes for sensing metal ions like Zn2+. These probes demonstrate high sensitivity and selectivity, beneficial for applications in fluorescence microscopy imaging and sensing of zinc ions (Belfield et al., 2010).

  • Fluorescent Sensing of Cations and Anions Derivatives of this compound have been used in lanthanide–organic frameworks for the simultaneous detection of various cations and anions. These frameworks exhibit high efficiency and selectivity in fluorescence sensing (Li, Zhou, Bai, & Xing, 2020).

  • Development of Polymeric Materials Compounds containing this compound have been used in synthesizing polymers with improved thermal properties and broader processing windows. These materials have applications in areas requiring high-performance polymeric substances (Tong et al., 2015).

  • Proton Exchange Membranes Polymers derived from fluorene, including this compound, have been developed as materials for proton exchange membranes in fuel cells. These membranes show high proton conductivity and low methanol permeability, making them suitable for energy applications (Wang et al., 2011).

  • Photoisomerization Research Research on fluorene derivatives, including this compound, has explored their potential in photoisomerization. This research is significant for the development of molecular devices based on photoactive materials (Barr et al., 2005).

Safety and Hazards

While specific safety and hazard information for 2,3,4,9-Tetrahydro-1H-fluorene is not available, general safety measures for handling similar chemical compounds include using adequate ventilation, minimizing dust generation and accumulation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The introduction of 2,3,4,9-tetrahydro-1H-fluorene in typical liquid crystal structure leads to a decrease of melting point and the clearing point values . This suggests potential applications in the development of new liquid crystals .

properties

IUPAC Name

2,3,4,9-tetrahydro-1H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJLGICGNMAUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343246
Record name 2,3,4,9-Tetrahydro-1H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17057-95-3
Record name 2,3,4,9-Tetrahydro-1H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

15 g (90.2 mmol) of fluorene was dissolved in 200 ml of a tetrahydrofuran (THF)/ethylene diamine solution (1:1 ratio). The solution was cooled in a ice bath and with stirring 3.13 g of lithium (451.2 mmol) was added in small portions. After all the lithium had been added the solution was stirred for 2 h with consequent dissolution of the lithium metal. The resulting solution was then poured into a HCl/ice mixture. The solution was then extracted with diethyl ether. The organic washings were combined, washed with water and dried over MgSO4. The solution was filtered and the solvent removed on a rotary evaporator. The crude material was then purified by dissolving in hexane and passing through a silica gel column to give 11.4 g (75 percent yield) of product after solvent removal.
Quantity
15 g
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reactant
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200 mL
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3.13 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
HCl ice
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0 (± 1) mol
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Yield
75%

Synthesis routes and methods II

Procedure details

30 g (0.18 mol) of fluorene was placed in a 1 L glass vessel, to which a mixed solution of 175 mL of ethylenediamine and 175 mL of THF was added under a nitrogen atmosphere, and dissolved by stirring. 5.6 g (0.812 mol) of metallic lithium was added to the resulting solution at 0° C. over 50 minutes. After completing the reaction, water was added thereto, and the target compound was extracted with diethyl ether and rinsed with a sodium chloride aqueous solution. Magnesium sulfate was added to the diethyl ether layer, which was dried in a refrigerator overnight. Magnesium sulfate was filtered off, and diethyl ether was removed to provide 27.6 g of 1,2,3,4-tetrahydrofluorene (4HFluH) as an orange solid matter (yield: 90%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
175 mL
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reactant
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175 mL
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reactant
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5.6 g
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reactant
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

Aluminium chloride (53.7 g, 0.40 mol) was added portion wise to 2-benzylcyclohexanone (25 g, 0.13 mol) in 100 mL of hexane. The mixture was heated at 60° C. for 4 h then cooled and poured onto ice acidified with HCl (aq). The organic layer was decanted and the aqueous layer was extracted with 100 mL of hexane. The organics were washed once with a dilute HCl solution, a dilute sodium bicarbonate solution and finally with water. The organic layer was dried, filtered and the hexane was removed. The resulting oil was distilled at 110-135° C. at 4 mm Hg, followed by crystallization from methanol gave (5 g, 23%) of tetrahydrofluorene as a white solid, mp 57° C.
Quantity
53.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
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Quantity
100 mL
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solvent
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0 (± 1) mol
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reactant
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Yield
23%

Synthesis routes and methods IV

Procedure details

Fluorene (100 g, 0.6 mole) was dissolved in a mixture of 600 ml tetrahydrofuran (THF) and 600 ml ethylenediamine (1:1 by volume). The fluorene solution was degassed with nitrogen and cooled to 0° C. 4.25 equivalents of lithium metal (17.7 g, 2.55 mole) were added in 2 g portions every 10 minutes and the reaction temperature was maintained at 10° C. The reaction mixture was warmed to room temperature. The reaction mixture was then quenched with degassed water; the separated organic phase was extracted with a mixture of aqueous NaCl (300 ml) and cyclohexane (500 ml). The organic phase was washed with aqueous NaCl (300 ml), the water phase was removed, and the cyclohexane was stripped from the solution leaving 95 g (0.56 moles) of tetrahydrofluorene (93% yield). 9-trimethylsilyl-1,2,3,4-tetrahydro-9H-fluorene. 1,2,3,4-tetrahydro-9H-fluorene (50 grams (g), 0.294 mol) was dissolved in 1 liter (L) of anhydrous THF and cooled to -78 ° C. To this solution 123 ml (0.307 mol) of n-BuLi (2.5M solution in hexane) was added via syringe within 25 minutes (min). The reaction mixture was stirred for few minutes at -78° C. until the lithium salt precipitated from the solution. After precipitation, the cold bath was removed and the reaction mixture was and stirred for 2 hours (hr) at room temperature. The flask was cooled to -78° C. and 40 ml (34.24 g, 0.315 mol) of trimethylsilyl chloride (TMSCI) was added through syringe within 1 hr. After addition was completed the reaction mixture was stirred for 3 hr at -78 ° C. and then it was slowly warmed up to room temperature and stirred overnight. THF solvent was removed in vacuum and the residue was extracted with 150 ml of hexane. The hexane solution was filtered to another flask and hexane was removed leaving 70.39 g of 9-trimethylsilyl-1,2,3,4-tetrahydro-9H-fluorene (about 95% pure). Yield 99%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,9-Tetrahydro-1H-fluorene
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2,3,4,9-Tetrahydro-1H-fluorene
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How does the incorporation of 2,3,4,9-tetrahydro-1H-fluorene impact the properties of liquid crystals?

A1: Research indicates that introducing the this compound moiety into typical liquid crystal structures primarily affects their thermal properties. [] It has been observed to lower both the melting point and clearing point values compared to similar structures incorporating fluorene or trans-cyclohexane. [] This suggests that this compound can influence the temperature range within which a liquid crystal exhibits its characteristic mesophases.

Q2: What are the potential advantages of using this compound in liquid crystal design?

A2: The ability of this compound to lower both melting and clearing points in liquid crystals is significant. [] This could allow for the development of liquid crystal mixtures with desirable operating temperature ranges for specific applications. For example, it might enable the creation of displays that function effectively at lower temperatures or with reduced power consumption.

Q3: What are the future research directions for this compound in material science?

A3: Further research is needed to fully understand the structure-property relationships of liquid crystals containing this compound. Exploring different molecular arrangements and substitutions on the this compound core could lead to materials with improved or novel properties beyond influencing melting and clearing points. [] Additionally, investigating its compatibility with other common liquid crystal components is crucial for developing practical applications.

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